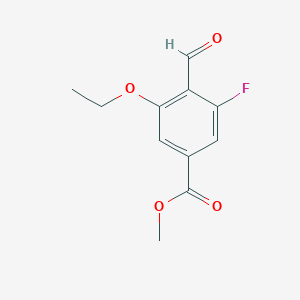

![molecular formula C20H17NO4S B2438736 2-[Benzyl(phenylsulfonyl)amino]benzoic acid CAS No. 401602-98-0](/img/structure/B2438736.png)

2-[Benzyl(phenylsulfonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

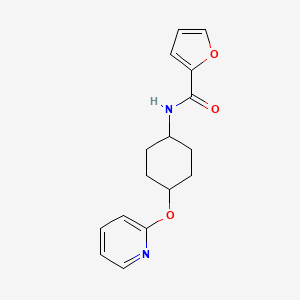

2-[Benzyl(phenylsulfonyl)amino]benzoic acid is an organic compound . It belongs to the class of organic compounds known as sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety .

Synthesis Analysis

The synthesis of benzylic amines, which are related to 2-[Benzyl(phenylsulfonyl)amino]benzoic acid, involves reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of 2-amino-2-phenylpropanoate salts as the amine source allows aromatic aldehydes to undergo efficient decarboxylative transamination under mild conditions, producing a variety of arylmethylamines .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds similar to 2-[Benzyl(phenylsulfonyl)amino]benzoic acid . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

- MCT1 Inhibition : In vitro studies have demonstrated that 2-[Benzyl(phenylsulfonyl)amino]benzoic acid (BAY-8002) inhibits monocarboxylate transporter 1 (MCT1) in DLD-1 cells. The IC50 for inhibiting intracellular SNARF-5 fluorescence change is approximately 85 (±6) nmol/L . MCT1 plays a crucial role in cancer cell metabolism, making it an attractive target for therapeutic intervention.

- Dual MCT1 and MCT2 Inhibition : BAY-8002 acts as a dual inhibitor of MCT1 and MCT2. Its selectivity for MCT1 over MCT4 is notable, with an IC50 greater than 50 μM for MCT4 in EVSA-T cells . This dual inhibition may hold promise for cancer treatment strategies.

Cancer Research and Targeted Therapy

Mécanisme D'action

Pharmacokinetics

- The compound is likely absorbed through passive diffusion in the gastrointestinal tract. It may distribute to various tissues, including the liver and kidneys. Hepatic metabolism may occur, leading to metabolites. The compound or its metabolites are excreted, possibly as hippuric acid or other conjugates .

Propriétés

IUPAC Name |

2-[benzenesulfonyl(benzyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c22-20(23)18-13-7-8-14-19(18)21(15-16-9-3-1-4-10-16)26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZCFMWJHRNLMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(phenylsulfonyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)

![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2438668.png)